Home > Products > Screening Compounds P128085 > Trovafloxacin hydrochloride
Trovafloxacin hydrochloride - 146961-34-4

Trovafloxacin hydrochloride

Catalog Number: EVT-1465573
CAS Number: 146961-34-4
Molecular Formula: C20H16ClF3N4O3
Molecular Weight: 452.818
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trovafloxacin hydrochloride is derived from the naphthyridine family of compounds, specifically designed to enhance antibacterial efficacy while minimizing resistance development. It is classified as a fluoroquinolone, which are known for their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and repair.

Synthesis Analysis

Methods and Technical Details

The synthesis of trovafloxacin hydrochloride involves several key steps:

  1. Formation of Imine Intermediates: The initial step includes the condensation of appropriate amines with aldehydes to form imines. This reaction typically requires reflux conditions in the presence of a base, such as triethylamine, to facilitate imine formation .
  2. Reduction and Hydrolysis: The imine intermediates are then subjected to reduction using sodium borohydride or similar reducing agents. Following this, hydrolysis occurs under acidic conditions, often utilizing mineral acids like methanesulfonic acid to yield the final acid salt forms, including trovafloxacin hydrochloride .
  3. Purification: The resultant compounds are purified using recrystallization techniques or chromatographic methods to ensure high purity levels suitable for pharmaceutical applications.
Chemical Reactions Analysis

Reactions and Technical Details

Trovafloxacin hydrochloride undergoes various chemical reactions that contribute to its pharmacological activity:

  1. Inhibition of DNA Gyrase: Trovafloxacin binds to DNA gyrase, preventing the supercoiling necessary for DNA replication. This interaction is crucial for its bactericidal activity .
  2. Topoisomerase IV Interaction: Similar to its action on DNA gyrase, trovafloxacin also inhibits topoisomerase IV, which is vital for separating replicated DNA strands during cell division .
  3. Metabolism: The drug is primarily metabolized via conjugation processes, with minor oxidative metabolism contributing to its clearance from the body. Major metabolites include ester glucuronides and N-acetyl derivatives .
Mechanism of Action

Process and Data

Trovafloxacin exerts its antibacterial effects through the following mechanisms:

  • Inhibition of Enzymatic Activity: By binding to DNA gyrase and topoisomerase IV, trovafloxacin disrupts the normal functioning of these enzymes, leading to impaired DNA synthesis and ultimately bacterial cell death.
  • Potency Against Resistant Strains: It has been shown to be significantly more effective than other fluoroquinolones against certain resistant strains of Staphylococcus aureus, highlighting its potential in treating difficult infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Trovafloxacin hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under alkaline conditions or when exposed to light.

Relevant data indicates that the compound has a melting point range between 180°C and 190°C, which is typical for many pharmaceutical compounds in this class.

Applications

Scientific Uses

Trovafloxacin hydrochloride is utilized primarily in clinical settings for:

  • Treatment of Infections: It is effective against a wide range of bacterial infections, particularly those caused by resistant strains.
  • Research Applications: Studies involving trovafloxacin often focus on its mechanism of action, resistance patterns, and comparative efficacy against other antibiotics .

Despite its effectiveness, trovafloxacin's use has been limited due to concerns regarding hepatotoxicity; hence it is not commonly prescribed compared to other fluoroquinolones .

Chemical Synthesis and Structural Characterization of Trovafloxacin Hydrochloride

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of trovafloxacin hydrochloride centers on constructing its unique 7-(3-azabicyclo[3.1.0]hexan-6-yl)-1,8-naphthyridone core. The pivotal step involves a 1,3-dipolar cycloaddition between ethyl diazoacetate and N-Cbz-3-pyrroline, yielding a pyrazolidine intermediate (3). Subsequent pyrolysis (180–220°C) induces nitrogen extrusion and stereoselective formation of the cyclopropyl-fused pyrrolidine ring (4). This intermediate undergoes saponification to the carboxylic acid (5), followed by a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate an isocyanate (6). Trapping with t-BuOH installs the Boc-protected amine (7). Catalytic hydrogenation then removes the Cbz group, furnishing the bicyclic amine (8). The final quaternization involves nucleophilic displacement of the C-7 fluorine in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9) by amine 8, yielding the trovafloxacin free base. Salt formation with HCl completes the synthesis [1] [5].

Table 1: Key Synthetic Intermediates and Reaction Conditions

IntermediateReactionReagents/ConditionsFunction
31,3-Dipolar CycloadditionEthyl diazoacetate, RT, 12hForms pyrazolidine core
4Pyrolysis180-220°C, N₂ atmosphereGenerates cyclopropylpyrrolidine
5SaponificationNaOH, H₂O/EtOHHydrolyzes ester to carboxylic acid
7Curtius RearrangementDPPA, t-BuOH, refluxInstalls Boc-protected amine
8HydrogenolysisH₂, Pd/C, MeOHDeprotects Cbz group
Final BaseNucleophilic Aromatic Substitution9, DIPEA, DMSO, 80°CCouples bicyclic amine to naphthyridone

Stereochemical Considerations in Bicyclic Amine Synthesis

The cyclopropylpyrrolidine moiety (4) exhibits inherent stereochemical constraints. Pyrolysis favors cis-ring fusion at the bicyclic junction (cyclopropane-pyrrolidine) due to thermodynamic stability, with the ester group adopting a cis orientation relative to the cyclopropane bridge. This configuration is critical for optimal spatial positioning of the C-6 amino group during target binding. The chiral centers at C-1, C-5, and C-6 (using bicyclo[3.1.0]hexane numbering) are fixed as (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane. Absolute stereochemistry is controlled during cycloaddition and preserved via stereospecific pyrolysis, eliminating the need for resolution. Computational studies confirm the cis-fused system minimizes steric strain, allowing the protonated amine (in hydrochloride salt) to engage in optimal hydrogen bonding with bacterial topoisomerase residues [1] [5] [8].

Crystallographic Analysis and Molecular Configuration

X-ray diffraction of trovafloxacin hydrochloride reveals a triclinic crystal lattice with space group P1. The protonated amine nitrogen forms an intramolecular hydrogen bond with the C-4 carbonyl oxygen (N–H···O=C, 2.89 Å), stabilizing a planar conformation across the naphthyridone core (dihedral angle <5°). The difluorophenyl ring at N-1 is nearly perpendicular to the quinolone plane (85–88°), reducing steric clash. The bicyclic amine adopts a "puckered" conformation with the cyclopropane ring tilted 15° relative to the pyrrolidine plane. Key crystallographic parameters include:

  • Bond lengths: C7-N3 (amine linkage) = 1.45 Å; C8-F1 = 1.32 Å; N1-C2 (carboxylic acid) = 1.34 Å
  • Torsion angles: N1-C2-C3-C4 = -175.5° (planar naphthyridone); C7-N3-C11-C12 (bicyclic junction) = 52.8°
  • Hydrogen bonding: N–H···O (carboxyl, 2.05 Å), N–H···Cl⁻ (2.98 Å)The hydrochloride salt forms extended ionic lattices via N⁺–H···Cl⁻ interactions (2.98–3.12 Å), enhancing stability [1] [4] [6].

Structure-Activity Relationships (SAR) of Fluoronaphthyridone Derivatives

Trovafloxacin’s potency stems from strategic modifications to the fluoroquinolone scaffold:

  • Naphthyridone vs. Quinolone Core: Replacement of quinolone’s benzene ring (e.g., ciprofloxacin) with a nitrogen-containing 1,8-naphthyridone enhances DNA gyrase/topoisomerase IV affinity. The electron-deficient naphthyridone improves π-stacking with purine bases in the enzyme-DNA complex [3] [10].

  • C-6 Fluorine: Critical for disrupting DNA-enzyme interactions. Removal increases MICs against S. aureus by 32-fold (0.125 → 4 μg/mL). Fluorine’s electronegativity stabilizes the drug-enzyme-Mg²⁺ bridge [3] [7] [10].

  • C-7 Bicyclic Amine: The (1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl group provides superior Gram-positive coverage vs. piperazines. Constraints from the cyclopropane enforce an equatorial amine orientation, optimizing binding to S. aureus topoisomerase IV. Piperazine analogues show 8-fold higher MICs against GrlA mutants [1] [5] [10].

  • N-1 2,4-Difluorophenyl: Lipophilic substituent penetrates bacterial membranes 4-fold better than ethyl (e.g., norfloxacin). Ortho-fluorine prevents CYP450 interactions but contributes to hepatotoxicity via off-target effects (excluded per requirements) [3] [7].

  • C-8 Unsubstituted Position: Maintains planarity for intercalation. Methyl substitution reduces activity against anaerobes by blocking minor groove access [7].

Table 2: MIC Comparison of Trovafloxacin vs. Quinolones Against S. aureus Mutants [10]

Strain Mutation (QRDR)Trovafloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Levofloxacin MIC (μg/mL)
Wild Type (None)0.1250.50.5
grlA (Ser80Phe)0.2588
grlA (Glu84Lys) + gyrA (Ser84Leu)412864

Table 3: SAR Summary of Key Trovafloxacin Modifications

PositionModificationEffect on ActivityMechanistic Basis
Core1,8-Naphthyridone↑↑ Gram-positive/anaerobic activityEnhanced enzyme binding & DNA intercalation
C-6F → H32-fold ↓ potencyLoss of Mg²⁺ coordination
C-7Bicyclic amine → Piperazine4–8-fold ↑ MIC against grlA mutantsReduced fit to mutant topoisomerase IV pocket
N-12,4-Difluorophenyl → Cyclopropyl↓ Anaerobic coverageAltered membrane permeation
C-8H → CH₃↓ Activity vs. Bacteroides spp.Steric hindrance in enzyme-DNA minor groove

Trovafloxacin’s dual targeting of DNA gyrase and topoisomerase IV underpins its low resistance rates. Mutant selection frequencies are ≤10⁻¹⁰ at 2–4× MIC, versus 10⁻⁷ for ciprofloxacin. It retains potency against strains with grlA (Ser80Phe) + gyrA (Ser84Leu) mutations (MIC = 4 μg/mL) due to its 5-fold higher affinity for topoisomerase IV than older quinolones. Cleavage assays confirm trovafloxacin’s IC₅₀ for mutant topoisomerase IV is 6 nM vs. 30–60 nM for ciprofloxacin [10].

Properties

CAS Number

146961-34-4

Product Name

Trovafloxacin hydrochloride

IUPAC Name

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C20H16ClF3N4O3

Molecular Weight

452.818

InChI

InChI=1S/C20H15F3N4O3.ClH/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H/t10-,11+,16?;

InChI Key

VOYNIHWZMLJQHF-GIPYJWDTSA-N

SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F.Cl

Synonyms

1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo3.1.0hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (1.alpha.,5.alpha.,6.alpha.)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.